molecular formula C15H17N3O4S2 B2423605 methyl 3-((2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)sulfonyl)thiophene-2-carboxylate CAS No. 2034418-96-5

methyl 3-((2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)sulfonyl)thiophene-2-carboxylate

Cat. No.: B2423605
CAS No.: 2034418-96-5
M. Wt: 367.44
InChI Key: XUFHDMFDGPOKQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-((2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)sulfonyl)thiophene-2-carboxylate is a sophisticated organic compound that has captured the interest of chemists and researchers for its unique structure and properties. This compound features a thiophene core substituted with a methyl ester group, a sulfonyl group, and a complex pyrazolo[1,5-a]pyrazine moiety, which all contribute to its distinct chemical and biological characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions

One commonly employed synthetic route for this compound involves the following key steps:

  • Formation of the pyrazolo[1,5-a]pyrazine ring system: : This can be achieved by cyclizing a suitably substituted pyrazole with a diaminopyrazine derivative under acidic or basic conditions.

  • Thiophene functionalization: : The thiophene core is typically functionalized via electrophilic aromatic substitution reactions to introduce the methyl ester group and the sulfonyl group.

  • Final coupling: : The cyclopropyl group is introduced through a coupling reaction, often using palladium-catalyzed cross-coupling methods.

Industrial Production Methods

Industrial production methods are generally scaled-up versions of laboratory synthesis, with optimizations to improve yield, purity, and cost-effectiveness. These methods might involve:

  • Batch or continuous flow processes: : Depending on the desired scale of production.

  • Catalytic methods: : To enhance reaction efficiency and selectivity.

  • Purification techniques: : Such as recrystallization or chromatography to ensure high-purity final products.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-((2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)sulfonyl)thiophene-2-carboxylate can undergo various chemical reactions, including:

  • Oxidation: : The thiophene moiety can be oxidized to form sulfoxides or sulfones.

  • Reduction: : The ester group can be reduced to the corresponding alcohol.

  • Substitution: : The sulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Using reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide under mild conditions.

  • Reduction: : Employing reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).

  • Substitution: : Utilizing nucleophiles such as amines or thiols under basic conditions.

Major Products

  • Sulfoxides and sulfones: : From oxidation reactions.

  • Alcohols: : From reduction reactions.

  • Substituted derivatives: : From nucleophilic substitution reactions.

Scientific Research Applications

Methyl 3-((2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)sulfonyl)thiophene-2-carboxylate has been explored in various scientific research domains, including:

  • Chemistry: : As a building block for synthesizing more complex molecules.

  • Biology: : Studying its interactions with biological targets.

  • Medicine: : Investigating its potential as a pharmacologically active compound.

  • Industry: : Utilized in materials science and as intermediates in synthetic processes.

Mechanism of Action

The mechanism of action for methyl 3-((2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)sulfonyl)thiophene-2-carboxylate involves:

  • Molecular targets: : It may interact with specific enzymes or receptors, altering their function.

  • Pathways: : Can modulate biochemical pathways by inhibiting or activating key proteins.

Comparison with Similar Compounds

Comparing this compound with similar molecules highlights its unique features:

  • Similar compounds: : Include other thiophene-based molecules with ester or sulfonyl substituents.

  • Uniqueness: : Lies in its specific substitution pattern and the presence of the cyclopropyl and pyrazolo[1,5-a]pyrazine moieties.

Properties

IUPAC Name

methyl 3-[(2-cyclopropyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)sulfonyl]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O4S2/c1-22-15(19)14-13(4-7-23-14)24(20,21)17-5-6-18-11(9-17)8-12(16-18)10-2-3-10/h4,7-8,10H,2-3,5-6,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUFHDMFDGPOKQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)S(=O)(=O)N2CCN3C(=CC(=N3)C4CC4)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.